Eudistomin G
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88704-43-2 |
|---|---|
Molecular Formula |
C15H12BrN3 |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
7-bromo-1-(3,4-dihydro-2H-pyrrol-5-yl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C15H12BrN3/c16-9-3-4-10-11-5-7-18-15(12-2-1-6-17-12)14(11)19-13(10)8-9/h3-5,7-8,19H,1-2,6H2 |
InChI Key |
NHZZFYFNMOVHSJ-UHFFFAOYSA-N |
SMILES |
C1CC(=NC1)C2=NC=CC3=C2NC4=C3C=CC(=C4)Br |
Canonical SMILES |
C1CC(=NC1)C2=NC=CC3=C2NC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Eudistomin G
Identification of Producer Organisms: Marine Ascidians of the Genus Eudistoma
Eudistomin G is a marine natural product synthesized by tunicates, which are sessile, filter-feeding marine invertebrates. acs.org Specifically, this compound is produced by colonial ascidians belonging to the genus Eudistoma. These organisms are known to produce a diverse array of bioactive secondary metabolites, including a variety of eudistomin alkaloids. acs.org
The primary biological source from which this compound has been isolated is the Caribbean tunicate, Eudistoma olivaceum. acs.orgnih.gov This colonial ascidian is the producer of numerous related β-carboline compounds, including Eudistomins A, D, H, I, J, M, N, O, P, and Q. acs.org The production of these brominated alkaloids, such as this compound, is considered a form of chemical defense for the organism. acs.org
Advanced Chromatographic and Spectroscopic Techniques in Isolation
The isolation of this compound from its natural source is a multi-step process that relies on a combination of extraction and purification techniques. The general procedure begins with the collection of the tunicate, Eudistoma olivaceum, followed by solvent extraction to create a crude extract containing a mixture of various compounds.
Subsequent purification of this crude extract involves advanced chromatographic methods. Techniques such as High-Performance Liquid Chromatography (HPLC) are essential for separating the complex mixture into its individual components, allowing for the isolation of pure this compound. The process is guided by an established isolation flow chart specific to the compounds from E. olivaceum. rug.nl
Once isolated, the precise chemical structure of this compound is determined using a suite of sophisticated spectroscopic techniques. These analytical methods are crucial for elucidating the molecular formula, connectivity of atoms, and stereochemistry of the compound.
Key Spectroscopic Techniques for this compound Characterization:
| Technique | Purpose in Characterization |
| Mass Spectrometry (MS) | Determines the precise molecular weight and elemental composition of the molecule. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS have been used for identifying related eudistomins. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure of the molecule. ¹H NMR and ¹³C NMR experiments reveal the connectivity of hydrogen and carbon atoms, which is fundamental to piecing together the complete chemical structure. |
The combined data from these spectroscopic methods allows for the unambiguous identification and structural confirmation of this compound.
Synthetic Strategies and Methodologies for Eudistomin G and Its Analogues
Total Synthesis Approaches to the β-Carboline Core of Eudistomins
The β-carboline skeleton is the central structural motif of the eudistomins. Its synthesis has been a primary focus of research, with several classical and modern methods being adapted and optimized for the construction of these complex natural products.
Classic Pictet-Spengler Cyclization Variants and Advancements
The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carboline alkaloids. This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydro-β-carboline ring system. In the context of Eudistomin G synthesis, various tryptamine precursors and aldehyde partners have been employed.
Key advancements in the Pictet-Spengler reaction for eudistomin synthesis include the use of microwave assistance to accelerate the reaction and improve yields. Furthermore, the development of asymmetric variants, often employing chiral Brønsted or Lewis acids, has been crucial for controlling the stereochemistry of the newly formed chiral center. The first total synthesis of (±)-Eudistomin G, for instance, utilized a Pictet-Spengler reaction between tryptamine and 3,4-dimethoxybenzaldehyde (B141060) as a key step to construct the β-carboline core.
Table 1: Examples of Pictet-Spengler Reactions in Eudistomin Synthesis
| Tryptamine Derivative | Aldehyde/Ketone Partner | Catalyst/Conditions | Product |
|---|---|---|---|
| Tryptamine | 3,4-Dimethoxybenzaldehyde | Acid catalyst | (±)-Tetrahydro-β-carboline precursor to this compound |
| L-Tryptophan | Various aldehydes | Bismuth triflate (20 mol%) | β-carboline derivatives |
Bischler-Napieralski Cyclization in Eudistomin Scaffolding
The Bischler-Napieralski reaction serves as another important tool for the construction of the eudistomin framework, particularly for the formation of the seven-membered ring present in this compound. This reaction typically involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, to form a dihydroisoquinoline ring. In the synthesis of this compound, this strategy has been adapted to construct the fused ring system. The initial total synthesis of (±)-Eudistomin G employed a Bischler-Napieralski reaction to form the seven-membered ring after the initial construction of the β-carboline skeleton.
Transition Metal-Catalyzed Reactions in Eudistomin Synthesis (e.g., Suzuki Cross-Coupling, Rh/Ru-Catalyzed Cyclization)
Modern synthetic organic chemistry has introduced a variety of transition metal-catalyzed reactions that have been applied to the synthesis of β-carbolines and, by extension, eudistomins. These methods offer alternative and often more efficient routes to the core structure, sometimes overcoming the limitations of classical methods.
The Suzuki cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has been utilized to introduce aryl or vinyl groups to the β-carboline scaffold. This allows for the late-stage functionalization and diversification of the eudistomin structure. Rhodium and ruthenium-catalyzed cyclization reactions have also emerged as powerful tools for the construction of the β-carboline ring system, often proceeding through C-H activation pathways. Gold-catalyzed intramolecular hydroarylation of alkynes provides another efficient route to the β-carboline core.
Oxidative C-H/C-H Coupling Strategies
Direct C-H/C-H coupling reactions represent a highly atom-economical and efficient approach to the synthesis of complex molecules like eudistomins. These reactions, often catalyzed by transition metals such as palladium or copper, enable the formation of carbon-carbon or carbon-heteroatom bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials. While still an emerging area in the context of this compound synthesis, these strategies hold significant promise for more concise and environmentally friendly synthetic routes.
Stereoselective Synthesis and Enantiomeric Control in this compound Production
This compound is a chiral molecule, and the control of its stereochemistry is a critical aspect of its total synthesis. The development of enantioselective methods to produce a single enantiomer of this compound is of great importance.
A key strategy for achieving enantiomeric control is through the use of asymmetric Pictet-Spengler reactions. This can be achieved by employing chiral catalysts, such as chiral phosphoric acids, which can induce high levels of enantioselectivity in the cyclization step. Another approach involves the use of chiral auxiliaries attached to the tryptamine starting material, which direct the stereochemical outcome of the cyclization.
Furthermore, diastereoselective reactions can be employed at later stages of the synthesis to control the relative stereochemistry of multiple chiral centers. For instance, a diastereoselective intramolecular Heck reaction has been utilized in the enantioselective total synthesis of (−)-Eudistomin G. Similarly, a diastereoselective Pictet-Spengler reaction was a key step in an enantioselective synthesis of (+)-Eudistomin G.
Semi-Synthesis and Derivatization for Analog Generation
The generation of this compound analogues is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Semi-synthesis and derivatization of the natural product or a synthetic intermediate are common strategies to achieve this.
Starting from a common β-carboline core, various functional groups can be introduced or modified to create a library of analogues. For example, the N9 position of the β-carboline ring is a common site for modification, allowing for the introduction of different substituents to probe their effect on biological activity. Similarly, the aromatic rings of the eudistomin scaffold can be functionalized using methods like Suzuki cross-coupling to introduce diverse aryl groups. The synthesis of bivalent β-carboline derivatives, where two β-carboline units are linked together, has also been explored to investigate the effect of dimerization on biological activity.
Computational Chemistry in Guiding this compound Synthetic Design
Computational chemistry has emerged as a powerful tool in modern synthetic organic chemistry, offering profound insights into reaction mechanisms, transition state energies, and molecular properties that guide the design of efficient and selective synthetic routes. While the application of these theoretical methods is widespread, specific, detailed computational studies exclusively focused on guiding the synthetic design of this compound are not extensively documented in publicly available literature.
However, the principles and methodologies of computational chemistry are broadly applicable to complex alkaloids like this compound. Theoretical studies on related β-carboline alkaloids and other complex natural products demonstrate how computational approaches could be, or may have been, applied to overcome the synthetic challenges posed by this compound's intricate structure. These applications generally fall into several key areas:
Feasibility and Reaction Pathway Analysis: Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, frequently used to calculate the electronic structure and energy of molecules. unibo.itrsc.org For a target like this compound, DFT calculations can be employed to evaluate the thermodynamic and kinetic viability of proposed synthetic steps. By calculating the free energy changes (ΔG) for various potential reactions, chemists can predict which pathways are most likely to be successful. For instance, in key bond-forming reactions, such as the construction of the β-carboline core or the installation of the unique iminoazepine ring, computational models can compare different reagents and conditions to identify those with the lowest activation barriers. unibo.it
Transition State Modeling and Selectivity Prediction: One of the most significant contributions of computational chemistry is its ability to model transition states, which are transient, high-energy structures that are difficult to observe experimentally. nih.gov Understanding the geometry and energy of a transition state is crucial for predicting the selectivity of a reaction (e.g., regioselectivity or stereoselectivity). For the synthesis of a stereochemically complex molecule like this compound, computational modeling could be used to predict the facial selectivity of a crucial cyclization step, allowing chemists to design catalysts or substrates that favor the formation of the desired diastereomer.
Analysis of Intermediates and Reaction Mechanisms: Computational methods allow for the detailed study of reaction intermediates, providing a step-by-step understanding of the reaction mechanism. rsc.orgrsc.org This is particularly valuable for complex, multi-step transformations or for reactions that may proceed through unexpected pathways. For example, in the synthesis of the brominated indole (B1671886) moiety of this compound, theoretical calculations could elucidate the mechanism of electrophilic bromination, ensuring optimal conditions for achieving the correct substitution pattern.
Table of Computational Methods in Synthetic Design The following table outlines common computational methods and their potential applications in guiding the synthesis of a complex molecule such as this compound.
| Computational Method | Primary Application in Synthesis Design | Potential Relevance to this compound |
| Density Functional Theory (DFT) | Calculating ground state energies, reaction energies, and activation barriers. Predicting molecular properties (e.g., NMR spectra). | Evaluating the feasibility of different Pictet-Spengler or Bischler-Napieralski cyclizations for the β-carboline core. Predicting regioselectivity of bromination. |
| Time-Dependent DFT (TD-DFT) | Simulating UV-Vis spectra and studying electronically excited states. | Relevant for designing photochemical steps or understanding the photostability of intermediates. |
| Ab Initio Molecular Dynamics (AIMD) | Simulating the time evolution of a chemical system to understand reaction dynamics. | Investigating the dynamics of complex cyclization cascades or rearrangements in the formation of the seven-membered ring. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large systems (e.g., enzyme catalysis) by treating a small, reactive region with high-level QM and the rest with classical MM. | Designing biomimetic syntheses or understanding enzymatic pathways that could inspire synthetic steps. nih.gov |
| Molecular Docking | Predicting the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. | In the context of analogue design, predicting how synthetic modifications might affect binding to a biological target. |
While specific published examples for this compound are scarce, the established utility of these computational tools in the synthesis of other complex natural products provides a clear framework for how they can inform and de-risk the development of a synthetic strategy for this challenging and biologically significant molecule.
Mechanistic Investigations of Eudistomin G Biological Activities Excluding Prohibited Data
Cellular and Molecular Targets of Eudistomin G and Related Eudistomins
Studies have identified several cellular targets and mechanisms of action for this compound and its related compounds, shedding light on their biological impact.
Ribosomal Targets and Inhibition of Protein Translation
Eudistomin C, a closely related compound, has been shown to target the 40S ribosomal subunit, thereby inhibiting protein translation. This inhibition is believed to be the primary mechanism behind its cytotoxic, antitumor, and antiviral properties wikipedia.orgresearchgate.net. Specifically, Eudistomin C binds to the 40S ribosome, interfering with the process of protein synthesis researchgate.net. Yeast mutants resistant to Eudistomin C have been identified with mutations in the RPS14A gene, which encodes the uS11 protein, a crucial component of the 40S ribosomal subunit wikipedia.orgresearchgate.net. This interaction highlights a specific molecular target within the ribosomal machinery.
DNA-Binding Mechanisms and Intercalation Studies
While Eudistomin U has shown weak, non-sequence-specific DNA binding, suggesting it may not be the primary mechanism of its cytotoxicity, other eudistomins are explored for their DNA interaction capabilities researchgate.netnih.govnih.govnih.gov. β-carboline alkaloids, as a class, are known for their potential to bind DNA, often through intercalation or groove binding mechanisms, which can disrupt DNA structure and function nih.govsciepub.comliberty.eduresearchgate.netrsc.org. Eudistomin H has also been implicated in DNA damage, potentially through intercalating properties, affecting cells in the G2/M and S phases iiarjournals.org.
The impact of this compound on DNA replication and topoisomerase activity is an area of investigation. Topoisomerases are critical enzymes that manage DNA supercoiling during replication mit.edumdpi.com. Some β-carboline compounds have been suggested to interfere with DNA replication by acting as topoisomerase II inhibitors core.ac.uk. Eudistomin U's potential interaction with DNA-related targets, similar to known antitumor drugs like mitomycin and daunorubicin, suggests a possible role in DNA replication processes nih.gov. Moreover, DNA damage induced by certain compounds can activate pathways like p53 signaling, which is closely associated with cell cycle arrest and apoptosis nih.govd-nb.info.
Evidence suggests that certain eudistomins can induce DNA damage. For instance, Eudistomin H has been shown to cause DNA fragmentation in HeLa cells, indicating the initiation of apoptotic pathways iiarjournals.orgiiarjournals.org. This DNA damage may arise from direct interaction with DNA, such as intercalation, or through mechanisms involving reactive oxygen species (ROS) nih.goviiarjournals.org. Studies on other related compounds like Eusynstyelamide B have also demonstrated the induction of double-strand breaks in DNA and function as topoisomerase II poisons, suggesting a potential class effect researchgate.net.
Effects on Cell Cycle Progression and Mitotic Regulation
This compound and its analogues can influence cell cycle progression and mitotic regulation. Eudistomin H, for example, has been observed to cause cell cycle arrest at the G0/G1, S, and G2/M phases in HeLa cells, alongside an increase in the apoptotic population iiarjournals.orgiiarjournals.org. This suggests a disruption of normal cell division. Kinesin-5 proteins, such as Eg5 (KIF11), are crucial for mitotic spindle assembly and bipolarity, and their inhibition leads to mitotic arrest wikipedia.orgmdpi.comlsuhsc.edunih.gov. While direct inhibition of Kinesin-5 by this compound is not explicitly detailed in the provided search results, the general class of β-carbolines and related marine alkaloids are being investigated for their antiproliferative effects, which often involve cell cycle modulation nih.govbohrium.comresearchgate.net. One synthesized derivative of Eudistomin U, EU-5, was found to suppress proliferation by causing cell cycle arrest at the G0/G1 phase researchgate.net.
Modulatory Effects on Calcium Signaling Pathways
Eudistomin D (EuD) and related penaresin derivatives have been identified as modulators of ryanodine (B192298) receptor (RyR) channels and sarcoplasmic reticulum Ca2+ ATPase (SERCA) in striated muscle nih.govnih.govphysiology.org. These compounds can induce Ca2+ release from the sarcoplasmic reticulum (SR) in a manner described as "caffeine-like" nih.govnih.gov. Specifically, MBED (9-methyl-7-bromoeudistomin D) acts as a potent RyR agonist, stabilizing long openings characteristic of high-open-probability mode nih.gov. While EuD and some penaresin derivatives also inhibited SERCA at concentrations required to modulate RyRs, MBED showed a much higher affinity for RyRs (EC50 ≈ 0.5 μM) compared to SERCA (IC50 > 285 μM) nih.govnih.gov. This selective modulation of RyR channels suggests a role in calcium signaling pathways.
Enzymatic Inhibition Profiles
While specific enzymatic inhibition data for this compound is not extensively documented in the provided literature, related β-carboline derivatives have demonstrated significant interactions with key enzymes. Eudistomin U, for instance, has been reported to exhibit tyrosine-phosphorylation regulated kinase (DYRK) activity, specifically interacting with DYRK1A researchgate.netresearchgate.netacs.org. Furthermore, Eudistomin U and other β-carbolines have shown potential for acetylcholinesterase (AChE) inhibition researchgate.netacs.orgdntb.gov.ua. Acetylcholinesterase is a critical enzyme in cholinergic neurotransmission, and its inhibition is a hallmark of treatments for neurodegenerative conditions like Alzheimer's disease agetds.commdpi.com. Although direct evidence for this compound's interaction with DYRK1A or Acetylcholinesterase is limited, the structural similarities within the eudistomin family suggest a potential for such activities, warranting further investigation.
Mechanistic Basis of Antimicrobial Activity
The eudistomin class of compounds, including this compound and its relatives, has demonstrated a spectrum of antimicrobial activities. Research into related compounds provides a foundation for understanding potential mechanisms.
Antibacterial Modes of Action
Eudistomin C, a closely related β-carboline, has been identified as having antibacterial properties through mechanisms that involve damaging the bacterial cell membrane and interfering with the function of DNA gyrase wikipedia.org. DNA gyrase is an essential enzyme for bacterial DNA replication and transcription, making it a crucial target for antibacterial agents biorxiv.orgcrsp.dznih.gov. Studies on Eudistomin U analogs have also proposed similar mechanisms, including disruption of the bacterial cell membrane and interference with DNA gyrase function researchgate.net. Generally, alkaloids, including indole-containing ones, are known to exert antibacterial effects by disrupting cell membranes, affecting DNA function, and inhibiting protein synthesis mdpi.com. The damage to the cell membrane can lead to increased permeability, leakage of cellular contents, and ultimately cell death d-nb.infonih.gov.
Antiviral Mechanisms
Eudistomin C has shown significant antiviral activity, primarily attributed to its ability to inhibit protein translation wikipedia.orgresearchgate.netnih.govmdpi.com. This inhibition is achieved by targeting the 40S ribosomal subunit, a crucial component of the cellular machinery responsible for protein synthesis. Specifically, Eudistomin C is thought to interact with the virus ribosome entry site (IRES), thereby blocking the translation of viral proteins more effectively than host cell mRNA researchgate.netmdpi.com. This mechanism highlights how marine natural products can interfere with fundamental viral replication processes.
Anti-fouling Activity: Inhibition of Larval Settlement
This compound, along with its congener Eudistomin H, has been notably identified for its potent anti-fouling activity, specifically its ability to inhibit the settlement of marine larvae u-tokyo.ac.jpnih.govresearchgate.netpsu.edu. These compounds, isolated from the ascidian Eudistoma olivaceum, act as inhibitors of larval settlement against organisms such as the bryozoan Bugula neritina and barnacle larvae u-tokyo.ac.jpnih.gov.
| Activity | Target Organism/System | This compound Effectiveness | Reference(s) |
| Larval Settlement Inhibition | Bryozoan Bugula neritina | Inhibitory at 0.5% of natural concentration in the animal | nih.govresearchgate.net |
| Larval Settlement Inhibition | Cypris larvae of barnacle B. amphitrite | Inhibitory at 0.5% of natural concentration in the animal | u-tokyo.ac.jp |
The effectiveness of Eudistomins G and H in preventing larval settlement at very low concentrations, as low as 0.5% of their natural presence in the living ascidian, underscores their ecological role as chemical defenses against biofouling nih.govresearchgate.net. This activity is particularly significant in the context of developing environmentally benign anti-fouling agents, as it suggests a targeted disruption of the settlement process without necessarily causing broad toxicity.
Structure Activity Relationship Sar Studies of Eudistomin G and Its Analogues
Influence of Halogenation (Bromine Substitutions) on Bioactivity
Halogenation, particularly bromination, is a common characteristic among marine-derived natural products, including many β-carboline alkaloids of the eudistomin family. nih.gov The presence and position of bromine atoms on the β-carboline core can significantly influence the compound's electronic properties, lipophilicity, and ability to interact with biological targets, thereby modulating its activity.
Research comparing brominated and non-brominated eudistomins provides insight into the role of this halogen. A study on the antimicrobial properties of compounds from the green ascidian Eudistoma viride evaluated both Eudistomin H (which is brominated) and its non-brominated counterpart, Eudistomin I. mdpi.comresearchgate.net Both compounds were found to be active against a range of pathogenic bacteria. mdpi.comresearchgate.net However, comparative data suggests that the brominated analogue may possess slightly enhanced activity. mdpi.com
| Compound | Bromination Status | Antibacterial Activity (Zone of Inhibition) |
| Eudistomin H | Brominated | Up to 7 mm |
| Eudistomin I | Non-brominated | 3 to 7 mm |
| Data sourced from a study on compounds at a concentration of 100 µ g/disc . mdpi.com |
This difference, while modest, indicates that the bromine atom contributes to the antibacterial potency, potentially by increasing the molecule's ability to penetrate bacterial cell membranes or by enhancing its interaction with an intracellular target. The synthesis of various β-carbolinium bromides for evaluation as cytotoxic agents further underscores the focus on halogenated structures in the development of potent bioactive compounds. nih.govresearchgate.net
Impact of Aromatic Substitutions (e.g., Hydroxyl, Methylated Phenyl Groups)
Substitutions on aromatic rings, both on the β-carboline core and on appended moieties, play a pivotal role in defining the biological activity of eudistomin analogues. The introduction of groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) can alter a molecule's polarity, hydrogen-bonding capacity, and metabolic stability.
Studies on the Eudistomin Y class of β-carbolines, which feature a C-1 benzoyl group, have demonstrated the significant impact of such substitutions. nih.govmdpi.com In an evaluation against the MDA-231 breast carcinoma cell line, synthetic precursors with methylated phenyl groups consistently showed greater growth inhibitory activity than their corresponding naturally occurring, demethylated (hydroxyl-bearing) final products. nih.gov This suggests that methylation can enhance cytotoxic potency, possibly by increasing lipophilicity and facilitating cellular uptake. nih.gov
| Compound Pair | Substitution | IC₅₀ against MDA-231 (µM) |
| Precursor 16 | Methylated | 15.4 ± 0.6 |
| Eudistomin Y₁ | Hydroxylated | 37.6 ± 1.2 |
| Precursor 17 | Methylated | 18.7 ± 0.8 |
| Eudistomin Y₂ | Hydroxylated | 43.4 ± 1.5 |
| Precursor 18 | Methylated | 21.3 ± 0.9 |
| Eudistomin Y₃ | Hydroxylated | 55.1 ± 1.8 |
| Precursor 20 | Methylated | 25.6 ± 1.1 |
| Eudistomin Y₅ | Hydroxylated | 63.2 ± 2.1 |
| IC₅₀ values represent the concentration required to inhibit cell growth by 50%. Lower values indicate greater potency. nih.gov |
Role of Specific Heterocyclic Rings (e.g., Pyrrolyl, Iminoazepino, Oxathiazepine)
Eudistomin G belongs to a subgroup of eudistomins characterized by a unique, tetracyclic structure that includes a seven-membered oxathiazepine ring fused to the β-carboline core at the C-1 and N-2 positions. acs.orgresearchgate.net This heterocyclic D-ring is a critical determinant of bioactivity. SAR studies have shown that the integrity of this tetracyclic system is essential; analogues in which this seven-membered ring is opened exhibit a complete loss of antiviral and antiproliferative activity. researchgate.net This finding strongly suggests that the constrained conformation enforced by the D-ring is necessary for the correct spatial orientation of key pharmacophoric elements, such as the basic nitrogen atoms, for effective target binding. researchgate.net
The specific heteroatoms within this ring are also important, though some substitution is tolerated. For example, replacing either the oxygen or the sulfur atom in the seven-membered ring with a methylene (B1212753) group can be permissible, indicating that the ring's role as a structural scaffold is paramount. researchgate.net
Other eudistomins feature different heterocyclic substituents at the C-1 position, such as pyrrolyl or iminoazepino rings. researchgate.net Eudistomin I, for example, contains a dihydropyrrole ring which is associated with its antibacterial effects. researchgate.net The diversity of these heterocyclic systems across the eudistomin family points to their role in fine-tuning biological activity, likely by influencing target recognition and binding affinity.
Stereochemical Considerations and their Effect on Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in pharmacology and molecular recognition. nih.govnih.gov Chiral molecules, like many eudistomins, can exist as different stereoisomers (enantiomers or diastereomers), which may exhibit profoundly different biological activities due to the stereospecific nature of their interactions with enzymes and receptors. nih.govresearchgate.net
This compound and its relatives with the fused oxathiazepine ring possess multiple chiral centers, making stereochemistry a critical aspect of their SAR. The total synthesis of these complex molecules often targets a specific stereoisomer, such as the naturally occurring (-)-eudistomins, implicitly acknowledging that only one configuration is likely to possess the desired biological activity. rsc.orgrsc.org Differences in the spatial orientation of substituents can dramatically affect how the molecule fits into a binding site. nih.gov
While direct comparative studies of all possible stereoisomers of this compound are not extensively reported, the principles of stereospecificity are well-established. For related compounds, it has been shown that chirality at specific carbons affects binding affinities and functional activities. nih.gov Even subtle changes in the 3D structure can alter the binding mode and efficacy of a compound. nih.gov Therefore, controlling the absolute configuration during synthesis is essential for producing eudistomin analogues with optimal and reproducible biological effects.
Modifications of the β-Carboline Core and Substituents at C-1, C-6, and C-7
The tricyclic β-carboline scaffold is the foundational structure of all eudistomins, and its modification is a key strategy for altering bioactivity. mdpi.com SAR studies have consistently shown that substitutions at positions C-1, C-6, and C-7 are particularly influential. mdpi.comresearchgate.net
The C-1 position is a major point of structural diversity and a critical modulator of activity. In the Eudistomin Y series, a benzoyl group is present at C-1, while in Eudistomin U, an indole (B1671886) ring is found at this position. mdpi.comnih.gov The nature of the C-1 substituent significantly impacts the molecule's ability to interact with biological targets like DNA or specific proteins. nih.govnih.gov The development of synthetic methods that allow for the rapid diversification of the C-1 substituent is a key goal for creating libraries of analogues for activity screening. nih.gov
Substitutions on the benzene (B151609) ring portion of the β-carboline core, specifically at C-6 and C-7, also have a profound effect. As discussed in section 6.1, bromination frequently occurs at these positions. The introduction of other groups can likewise tune the electronic and steric properties of the molecule, leading to new or improved activities. mdpi.comresearchgate.net Structure-activity relationship analyses have revealed that the incorporation of various substituents at these positions, as well as at N-9, has led to the development of novel derivatives with enhanced activity and potentially lower toxicity. researchgate.net
Rational Design of this compound Derivatives for Enhanced Mechanistic Efficacy
Rational drug design leverages SAR data to create novel compounds with improved therapeutic properties, such as enhanced potency, greater selectivity, or a specific mechanism of action. nih.gov For the eudistomin family, this approach has been used to develop derivatives that target specific cellular components or pathways.
A notable example is the design of Eudistomin Y derivatives as lysosome-targeted antiproliferation agents. nih.gov Based on the structure of Eudistomin Y, researchers designed and synthesized fluorescent derivatives by modifying the N-9 position to enhance the molecule's intrinsic fluorescence. nih.gov This allowed for subcellular localization studies, which identified the lysosome as a primary target. nih.gov Certain derivatives showed significantly higher potency against cancer cell proliferation than the parent compound, and the lead compound was found to induce cell cycle arrest by downregulating key regulatory proteins via a lysosome-dependent pathway. nih.gov
Similarly, computer-aided drug discovery (CADD) has been employed to design novel 3,9-disubstituted Eudistomin U derivatives as potent antibacterial agents. nih.gov These rationally designed compounds were shown to exert their bactericidal effect by damaging the bacterial cell membrane and inhibiting DNA gyrase. nih.gov Such studies demonstrate how a deep understanding of the SAR of the eudistomin scaffold can be translated into the creation of new molecules with tailored and highly effective mechanisms of action.
Advanced Research Directions and Future Perspectives for Eudistomin G
Elucidation of Novel Molecular Targets and Pathways
While Eudistomin G and related compounds exhibit promising bioactivities, their precise molecular targets and the downstream signaling pathways they modulate remain areas requiring deeper investigation. Current research suggests that β-carboline alkaloids can interact with various cellular components, including ribosomal subunits, potentially inhibiting protein translation, and may also bind to DNA wikipedia.orgresearchgate.netresearchgate.net. Future research should focus on systematically identifying the primary molecular targets of this compound. Techniques such as affinity chromatography coupled with mass spectrometry can be employed to capture and identify proteins that bind to this compound beilstein-journals.org. Furthermore, transcriptomic and proteomic analyses of cells treated with this compound can reveal affected signaling pathways and gene expression profiles, providing clues to its mechanism of action bohrium.com. Understanding these specific interactions is critical for optimizing its therapeutic potential and predicting off-target effects.
Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Understand Mechanisms of Action
Omics technologies offer powerful tools to unravel the complex cellular effects of this compound. Proteomics can identify changes in protein expression, post-translational modifications, and protein-protein interactions induced by this compound, thereby elucidating its mechanism of action at the protein level wikipedia.org. Metabolomics can provide insights into how this compound alters cellular metabolic profiles, potentially revealing its impact on key metabolic pathways or its own metabolic fate within cells. For instance, studies could investigate how this compound affects the levels of specific metabolites involved in energy production or cellular signaling. Integrating data from transcriptomics, proteomics, and metabolomics can provide a holistic view of this compound's cellular impact, facilitating the identification of novel targets and pathways bohrium.com.
Development of this compound-Based Chemical Probes for Target Validation
To rigorously validate the identified molecular targets of this compound, the development of tailored chemical probes is essential nih.gov. These probes, derived from the this compound scaffold, could be synthesized with modifications such as fluorescent tags, biotinylation, or radioactive labels. Such probes would enable researchers to visualize this compound's localization within cells, quantify its binding to specific targets, and perform pull-down assays to isolate interacting proteins. For example, a photoaffinity labeling probe based on this compound could be used to covalently cross-link the compound to its binding partners upon UV irradiation, facilitating their identification via mass spectrometry nih.gov. The rational design and synthesis of these probes are crucial for confirming target engagement and understanding the structure-activity relationships (SAR) relevant to target binding.
Strategies for Overcoming Mechanistic Resistance in Biological Systems
As with many bioactive compounds, the development of resistance can limit the long-term efficacy of this compound, particularly if it is considered for therapeutic applications wikipedia.org. Resistance mechanisms can arise from alterations in drug uptake, target expression or modification, or activation of compensatory survival pathways. Future research should investigate potential resistance mechanisms that may emerge in response to this compound treatment. Strategies to overcome such resistance could include combination therapies, where this compound is administered alongside other agents that target different pathways or known resistance mechanisms researchgate.net. Alternatively, developing this compound analogs that are less susceptible to efflux pumps or target modifications could be explored. Understanding the molecular basis of resistance will be key to designing effective treatment regimens.
Computational Modeling and In Silico Screening for Mechanistic Insights
Computational approaches offer powerful avenues for accelerating the understanding and optimization of this compound. Molecular docking studies can predict the binding modes of this compound to potential protein targets, providing hypotheses for experimental validation . Quantitative Structure-Activity Relationship (QSAR) modeling can correlate structural modifications of this compound with its observed biological activities, guiding the design of more potent or selective analogs. Furthermore, virtual screening of compound libraries against identified targets can help discover novel compounds with similar or improved activity profiles. In silico methods can also be used to predict pharmacokinetic properties and potential toxicity, aiding in the early stages of drug development.
Exploring Synergistic Mechanisms with Other Bioactive Compounds
Investigating the synergistic effects of this compound in combination with other bioactive compounds could significantly enhance its therapeutic efficacy and potentially broaden its application spectrum bohrium.com. Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. Research could focus on testing this compound in combination with established drugs or natural products known to target similar or complementary pathways. For example, if this compound targets protein translation, combining it with an agent that disrupts cell cycle progression or induces apoptosis could lead to enhanced cell killing. Identifying such synergistic combinations would require systematic screening and mechanistic studies to understand the underlying molecular interactions.
Green Chemistry Approaches in this compound Synthesis and Derivatization
The synthesis of this compound and its analogs presents an opportunity to implement green chemistry principles, aiming for more sustainable and environmentally friendly production methods bohrium.com. Traditional synthetic routes may involve harsh reagents, toxic solvents, or generate significant waste. Future research should focus on developing efficient, atom-economical, and eco-friendly synthetic strategies. This could include the use of biocatalysis, flow chemistry, or milder reaction conditions. Exploring microwave-assisted synthesis or solid-phase synthesis could also improve efficiency and reduce environmental impact. Furthermore, developing greener methods for derivatization will be crucial for generating libraries of this compound analogs for SAR studies and drug discovery.
Q & A
Q. What are the standard synthetic protocols for Eudistomin G, and how can purity be validated?
this compound synthesis typically involves multi-step organic reactions, such as those outlined for structurally related β-carbolines. For example, lithium hydroxide (LiOH) in THF/H₂O under reflux conditions is a common method for hydrolysis steps . Purity validation requires high-performance liquid chromatography (HPLC) paired with nuclear magnetic resonance (NMR) spectroscopy. New compounds must also undergo elemental analysis (C, H, N) to confirm molecular composition .
Q. Which analytical techniques are essential for characterizing this compound’s structural and electronic properties?
Key techniques include:
- UV-Vis spectroscopy to study electronic transitions relevant to bioactivity.
- Circular dichroism (CD) for chiral center analysis.
- High-resolution mass spectrometry (HR-MS) to confirm molecular mass (e.g., as performed for Eudistomin U derivatives) .
- Thermal denaturation assays to assess interactions with biomolecules like DNA .
Q. How should researchers design initial bioactivity screens for this compound?
Prioritize in vitro assays targeting mechanisms reported for related β-carbolines, such as:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- DNA-binding potential : Ethidium bromide displacement assays . Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data on this compound’s DNA-binding mechanism be resolved?
Contradictions in binding studies (e.g., intercalation vs. groove binding) require multi-method validation:
- Competitive assays using known intercalators (e.g., ethidium bromide).
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Molecular docking simulations to predict interaction modes. Cross-reference findings with structural analogs like Eudistomin U, where weak DNA binding was observed via CD and thermal denaturation . Address discrepancies by critically evaluating buffer conditions and DNA model systems (e.g., synthetic oligomers vs. genomic DNA) .
Q. What strategies optimize the yield of this compound derivatives with enhanced bioactivity?
- Structure-activity relationship (SAR) studies : Modify substituents on the β-carboline core (e.g., halogenation at C-6).
- Protecting group chemistry : Use tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates during synthesis .
- Microwave-assisted synthesis to reduce reaction times and improve regioselectivity. Document all modifications in supplementary materials, including detailed reagent tables and spectroscopic data .
Q. How can researchers address low solubility of this compound in pharmacological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles.
- Prodrug design : Introduce hydrophilic moieties (e.g., phosphate esters) cleaved enzymatically in vivo. Validate solubility enhancements via dynamic light scattering (DLS) and HPLC stability tests .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
- Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Principal component analysis (PCA) to identify bioactivity trends across derivative libraries. Ensure power analysis is performed during experimental design to determine adequate sample sizes .
Q. How should conflicting results between in vitro and in vivo models be interpreted?
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation.
- Species-specific factors : Compare metabolic enzymes (e.g., CYP450 isoforms) between models.
- Transcriptomic analysis (RNA-seq) to identify off-target pathways activated in vivo. Publish negative results in supplementary materials to aid meta-analyses .
Data Management and Reproducibility
Q. What metadata standards are critical for sharing this compound datasets?
Include:
- Synthetic protocols : Exact reagent grades, reaction temperatures, and purification methods.
- Analytical parameters : NMR spectrometer frequencies, HPLC gradient profiles.
- Bioassay conditions : Cell line authentication numbers, incubation times. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) using repositories like Zenodo or ChemRxiv .
Q. How can researchers ensure reproducibility when scaling up this compound synthesis?
- Detailed batch records : Document lot numbers of starting materials and solvent purity.
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reactions.
- Collaborative validation : Share samples with independent labs for replication studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
